REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9](=O)[NH:8][N:7]=[CH:6]2.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:9]1[C:10]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[C:12]([O:13][CH3:14])[CH:11]=2)[CH:6]=[N:7][N:8]=1
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=NNC(C2=CC1OC)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the excess phosphoryl chloride removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
poured onto cold (5° C.) concentrated ammonium hydroxide (200 ml.)
|
Type
|
FILTRATION
|
Details
|
The crude product was filtered
|
Type
|
WASH
|
Details
|
washed with water (200 ml.)
|
Type
|
CUSTOM
|
Details
|
The pale yellow solid was dried (20 g.)
|
Type
|
DISSOLUTION
|
Details
|
dissolved in the minimum volume of chloroform
|
Type
|
CUSTOM
|
Details
|
precipitated with excess petroleum ether
|
Type
|
FILTRATION
|
Details
|
after which it was recovered by filtration
|
Type
|
WASH
|
Details
|
washed again with petroleum ether (100 ml.)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN=CC2=CC(=C(C=C12)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |